2-[3-[(4-chlorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide
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Description
The compound “2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-phenylacetamide” is a complex organic molecule. It contains several functional groups including a chlorobenzyl group, an imidazolidinyl group, and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chlorobenzyl and phenylacetamide groups are aromatic, while the imidazolidinyl group is a heterocyclic ring containing nitrogen . Unfortunately, without specific studies or crystallographic data, a detailed structural analysis isn’t possible.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the chlorobenzyl group might undergo nucleophilic aromatic substitution reactions . The imidazolidinyl group, being a heterocycle with nitrogen, might participate in various reactions involving the nitrogen atom .Safety and Hazards
Future Directions
Given the complexity of this compound and the potential biological activity of its functional groups, it could be a subject of interest for future research in medicinal chemistry or pharmacology. Studies could be conducted to synthesize the compound, determine its physical and chemical properties, investigate its reactivity, and evaluate its biological activity .
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-22-18(25)16(11-17(24)21-15-5-3-2-4-6-15)23(19(22)26)12-13-7-9-14(20)10-8-13/h2-10,16H,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDKURIMFBMBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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